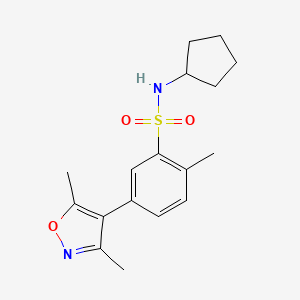

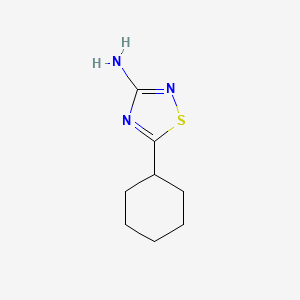

![molecular formula C16H20N4O3S2 B2532588 N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040665-33-5](/img/structure/B2532588.png)

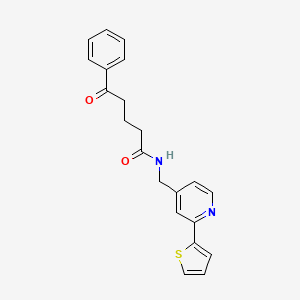

N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide" is a heterocyclic compound that features several interesting moieties, including thiazole, tetrahydrothiophene, and pyrazole. These types of compounds are often explored for their potential biological activities and are of interest in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves condensation reactions between different moieties such as thiazole, pyrazole, and pyridine derivatives . For example, the synthesis of pyrazole derivatives can be achieved by reacting 1,3-thiazole or aminopyridine derivatives with 1H-pyrazole or its dimethyl variant . Similarly, the synthesis of pyrazole carboxamide derivatives can involve the use of antipyrine as a starting material, as seen in the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic techniques such as FTIR, 1H and 13C NMR analyses . X-ray crystallography can also be used to determine the solid-state structure, as seen in the study of antipyrine-like derivatives . These techniques help in elucidating the conformation, stereochemistry, and overall molecular geometry of the compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be influenced by their functional groups. For instance, amino groups on the pyrazole ring can participate in further chemical reactions, such as the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . The presence of carboxamide groups can also lead to the formation of hydrogen bonds, which can influence the reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their antioxidant, antibacterial, anti-inflammatory, and anticancer activities, are often evaluated through various assays . Molecular docking studies can be performed to predict the binding affinity to specific enzymes or receptors, which is crucial for understanding their mechanism of action . Additionally, DFT calculations and molecular docking can provide insights into the relationship between the structure and activity of these compounds .

The thermal stability and decomposition of these compounds can be studied using thermogravimetric analysis, which is important for understanding their behavior under different conditions . The electronic structures and molecular geometries can be optimized using computational methods such as HF and DFT/B3LYP, which help in comparing theoretical predictions with experimental data .

科学的研究の応用

Antibacterial and Antimicrobial Properties

- Research has demonstrated the potential antibacterial properties of novel analogs related to the pyrazole family, showing promising activity against Staphylococcus aureus and Bacillus subtilis. These compounds, which share structural similarities with the chemical , were evaluated for their antibacterial effectiveness at non-cytotoxic concentrations, highlighting their potential in antimicrobial applications (Palkar et al., 2017).

Cytotoxicity Assessment

- The compound's analogs were utilized in cytotoxicity assessments using mammalian cell lines, employing assays that include derivatives of the specified chemical structure. These studies are crucial for understanding the compound's safety profile and its potential application in developing therapeutic agents (Cory et al., 1991).

Synthesis and Structural Analysis

- Innovative synthetic routes and molecular orbital calculations have been established for derivatives incorporating the pyrazole and thiazole moieties, underscoring the compound's versatility in drug design and the development of new materials with potential biological activities. These studies include the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and their biological activity investigation (Zaki et al., 2016).

Antitumor and Antidepressant Activities

- Novel pyrazole derivatives have been synthesized and evaluated for their antitumor and antidepressant activities. These compounds have shown significant efficacy in in vitro models, suggesting their potential utility in treating various cancers and mood disorders. The research highlights the compound's structural flexibility, enabling the development of targeted therapies with specific biological activities (Abdel‐Aziz et al., 2009).

Antioxidant Properties

- The compound and its derivatives have been explored for their antioxidant properties, indicating their potential in preventing oxidative stress-related diseases. This research is vital in developing new antioxidant agents that can mitigate the harmful effects of free radicals on the body's biological systems (Lynda, 2021).

特性

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-9-10(2)24-16(17-9)18-15(21)14-12-4-3-5-13(12)19-20(14)11-6-7-25(22,23)8-11/h11H,3-8H2,1-2H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUTVFBUVFYJSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethylthiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

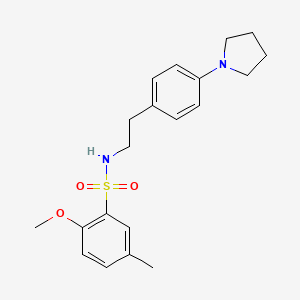

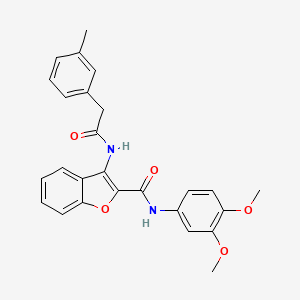

![N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2532509.png)

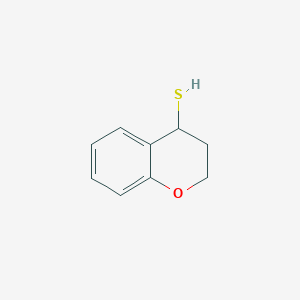

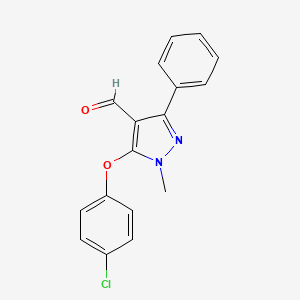

![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)

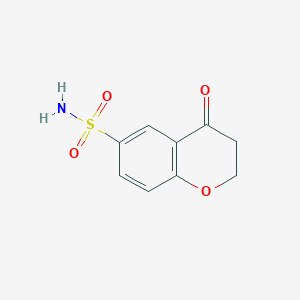

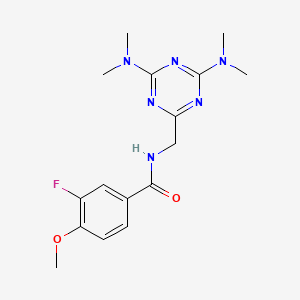

![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)

![N-(2-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2532516.png)

![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)